
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Vue d'ensemble
Description
The compound “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom . They have been widely studied due to their significant chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives involves various methodologies . One common method involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles, including “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride”, consists of a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows for two substituents in the oxadiazole ring .Chemical Reactions Analysis
1,3,4-Oxadiazole compounds are known to undergo various chemical reactions . For instance, they can undergo oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . They can also undergo reactions with aryl or alkenyl halides in the presence of copper (II) oxide nanoparticles .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Compounds containing the 1,3,4-oxadiazole core, such as 4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride , have shown a broad spectrum of pharmacological activities, including antibacterial and antifungal properties . These compounds can be potent against various strains of bacteria and fungi, providing a pathway for the development of new antibiotics and antifungals that could be more effective against resistant strains.
Anti-Infective Agents
The 1,3,4-oxadiazole derivatives are also recognized for their potential as anti-infective agents . They have been studied for their efficacy against infectious diseases like tuberculosis, malaria, and nosocomial infections. The ability of these compounds to act as anti-infective agents opens up possibilities for treating diseases caused by drug-resistant microorganisms.
Anticancer Activity
Some 1,3,4-oxadiazole derivatives are known to exhibit anticancer properties. The structural motif of 1,3,4-oxadiazole in the compound allows it to interact with various enzymes and receptors that are pivotal in cancer progression, making it a candidate for anticancer drug development .
Antiviral Properties
The 1,3,4-oxadiazole unit is also associated with antiviral activity. Compounds with this structure have been used in the synthesis of antiretroviral drugs, which are crucial in the treatment of viral infections such as HIV .
Anti-Diabetic Applications
Research has indicated that 1,3,4-oxadiazole derivatives can be effective in treating diabetes. These compounds may interact with biological targets that play a role in glucose metabolism, offering a new approach to managing diabetes .
Herbicidal Activities
The 1,3,4-oxadiazole derivatives have been explored for their use in agriculture as herbicides . Studies suggest that these compounds, when introduced into molecular structures, can possess moderate to good herbicidal activities, which could be beneficial in the development of new agrochemicals .
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold, which is present in this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to interact with various targets, depending on their specific structure and substituents .
Mode of Action
Compounds with the 1,2,4-oxadiazole scaffold have been shown to exhibit their anti-infective properties by interacting with their targets in a way that inhibits the function of the target . For example, some oxadiazole derivatives have been found to inhibit c-Myc-Max dimerization, suggesting that their mode of action is through binding c-Myc .
Biochemical Pathways
The inhibition of c-myc-max dimerization by some oxadiazole derivatives suggests that they may affect pathways involving c-myc, a protein involved in cell cycle regulation, apoptosis, and cellular transformation .
Result of Action
Some oxadiazole derivatives have been found to inhibit the proliferation of c-myc-over-expressing hl60 and daudi cells with single-digit micromolar ic50 values by causing growth arrest at the g0/g1 phase .
Orientations Futures
The future directions for “4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride” and similar compounds involve further exploration of their potential as anti-infective agents . There is a need for new chemical entities to act against resistant microorganisms, and 1,3,4-oxadiazole derivatives are considered promising in this regard .
Propriétés
IUPAC Name |
2-methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-12-8(13-7)9(2)3-5-10-6-4-9;/h10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWSJATXXFSRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2(CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



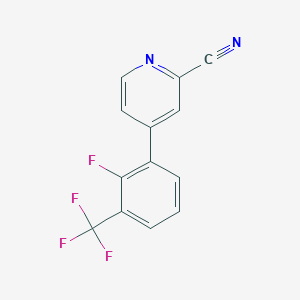

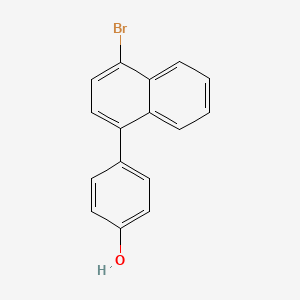


![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)
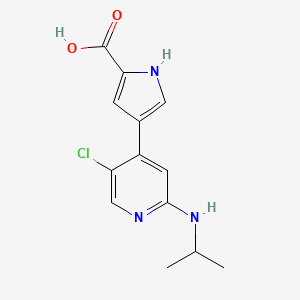
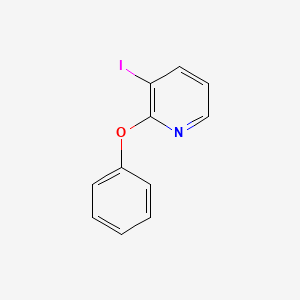


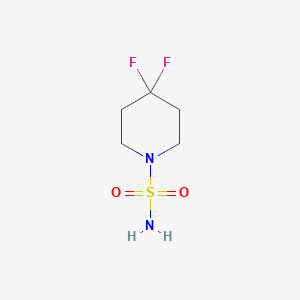
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)